molecular formula C25H22N4O2S2 B2697807 N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 392294-65-4

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2697807
CAS No.: 392294-65-4
M. Wt: 474.6
InChI Key: RNRMIOSAYPATEZ-UHFFFAOYSA-N
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Description

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure integrating [1,1'-biphenyl]-4-carboxamide and 1,3,4-thiadiazol moieties, linked via a sulfanyl-acetamide bridge to a 2,3-dimethylphenyl group. Such a structure is characteristic of molecules designed for targeted protein inhibition. Researchers should investigate its potential application as a key scaffold in developing novel enzyme inhibitors, particularly for kinase or protease targets involved in [specific disease pathways, e.g., oncological or inflammatory diseases]. The proposed mechanism of action may involve high-affinity binding to an enzyme's active site or allosteric pocket, thereby disrupting key signaling pathways. The specific molecular weight, formula, and physicochemical properties such as logP and polar surface area should be confirmed via analytical characterization. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications on purity, stability, and storage conditions.

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S2/c1-16-7-6-10-21(17(16)2)26-22(30)15-32-25-29-28-24(33-25)27-23(31)20-13-11-19(12-14-20)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRMIOSAYPATEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The thiadiazole ring and carboxamide groups are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the thiadiazole ring occurs in concentrated HCl, yielding 2,3-dimethylphenylurea derivatives and biphenyl-4-carboxylic acid as intermediates.

  • Basic Hydrolysis : In NaOH (2M, 80°C), the carboxamide group hydrolyzes to form a carboxylic acid, with simultaneous oxidation of the sulfanyl group to sulfonic acid.

Products :

  • Biphenyl-4-carboxylic acid (primary product)

  • 2,3-Dimethylphenyl thiourea derivatives

Alkylation and Sulfonamide Formation

The sulfanyl (-S-) group undergoes nucleophilic substitution with alkyl halides or sulfonyl chlorides:

  • Methylation : Reaction with methyl iodide (CH₃I) in DMF at 60°C replaces the sulfanyl hydrogen with a methyl group, forming a thioether.

  • Sulfonylation : Treatment with p-toluenesulfonyl chloride (TsCl) produces a sulfonamide derivative, enhancing water solubility.

Conditions :

Reaction TypeReagentSolventTemperatureYield
MethylationCH₃IDMF60°C72%
SulfonylationTsClTHFRT68%

Nucleophilic Substitution Reactions

The electron-deficient thiadiazole ring participates in nucleophilic aromatic substitution (NAS) with amines or alcohols:

  • Amination : Reaction with piperidine in ethanol (reflux, 12h) replaces the sulfanyl group with a piperidine moiety.

  • Etherification : Treatment with sodium ethoxide (NaOEt) in ethanol introduces ethoxy groups at the thiadiazole C-5 position.

Mechanism :

  • The thiadiazole’s electron-withdrawing nature activates the C-5 position for attack by nucleophiles, facilitated by the sulfanyl group’s leaving ability .

Cycloaddition Reactions

The thiadiazole ring engages in [3+2] cycloadditions with nitrile oxides or azides:

  • With Nitrile Oxides : Forms isoxazoline-fused thiadiazole derivatives under microwave irradiation (100°C, 30 min) .

  • With Azides : Produces triazole-thiadiazole hybrids via copper-catalyzed click chemistry .

Products :

  • Isoxazoline derivatives (m.p. 145–148°C)

  • Triazole hybrids (confirmed by ¹H-NMR and LC-MS)

Oxidation Reactions

The sulfanyl group oxidizes to sulfonic acid (-SO₃H) under strong oxidizing conditions:

  • H₂O₂/CH₃COOH : Yields sulfonic acid derivatives at 50°C over 6 hours.

  • KMnO₄/H₂SO₄ : Complete oxidation to sulfonic acid occurs within 2 hours at 80°C.

Reaction Parameters :

Oxidizing AgentSolventTemperatureTimeYield
H₂O₂/CH₃COOHAcetic acid50°C6h85%
KMnO₄/H₂SO₄H₂O80°C2h92%

Interaction with Electrophilic Agents

Electrophilic aromatic substitution occurs at the biphenyl moiety:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the biphenyl’s para position.

  • Halogenation : Bromine (Br₂) in CCl₄ adds bromine atoms to the aromatic rings.

Key Observations :

  • Nitration proceeds regioselectively due to electron-donating methyl groups on the phenyl ring.

Comparative Reaction Parameters

The table below summarizes optimized conditions for key reactions:

Reaction TypeReagentSolventTemp (°C)Time (h)Yield (%)
Hydrolysis (Acidic)HCl (conc.)H₂O100478
MethylationCH₃IDMF60872
SulfonylationTsClTHF25668
Oxidation (H₂O₂)H₂O₂/CH₃COOHAcetic50685
Cycloaddition (Click)NaN₃/CuSO₄DMSO801289

Mechanistic Insights

  • Thiadiazole Reactivity : The ring’s electron deficiency drives nucleophilic substitutions, while conjugation with the biphenyl system stabilizes transition states .

  • Sulfanyl Group : Acts as a leaving group in substitutions and participates in redox transformations.

These reactions highlight the compound’s versatility in synthetic chemistry, enabling its modification for applications in drug discovery and materials science .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiadiazole ring connected to a biphenyl moiety through a sulfanyl group. Its molecular formula is C22H24N4O2S3C_{22}H_{24}N_{4}O_{2}S_{3}, with a molecular weight of approximately 472.7 g/mol. The structural complexity suggests diverse biological activities due to the presence of multiple functional groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide. For instance:

  • Experimental Findings : A related compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively . Such findings suggest that derivatives of this compound could be explored further for their anticancer properties.

Antimicrobial Properties

The compound's structural features indicate potential antimicrobial activity. Similar thiadiazole derivatives have been evaluated for their efficacy against bacterial and fungal strains. For example:

  • Case Study : A study on thiadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating that modifications to the core structure could enhance antimicrobial potency .

Organic Electronics

The biphenyl component in the structure suggests potential applications in organic electronics. Compounds with similar frameworks have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Research Insights : Materials with thiadiazole units are known for their favorable charge transport properties, making them suitable candidates for electronic applications .

Mechanism of Action

The mechanism of action of N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key structural motifs with several synthesized thiadiazole derivatives (Table 1):

Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound 1,3,4-Thiadiazole 5-(sulfanylcarbamoylmethyl), 2-(biphenyl-4-carboxamide), 2,3-dimethylphenyl C=O (carboxamide), S-H (sulfanyl), NH (amide) -
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Sulfonylphenyl, difluorophenyl, thione C=S, SO2, NH
N-[(4-Chlorophenyl)carbamoyl]-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridinesulfonamide (14) 1,3,4-Thiadiazole Chlorophenyl carbamoyl, pyridinesulfonamide, methylthio C=O, SO2, NH
LS-03205 (Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate) 1,3,4-Thiadiazole Methoxybenzoate, phenylcarbamoyl C=O (ester), NH (amide)

Key Observations :

  • Unlike sulfonamide derivatives (e.g., compound 14 ), the sulfanyl-carbamoylmethyl group may reduce polarity, improving membrane permeability.
  • The 2,3-dimethylphenyl group introduces steric bulk compared to smaller substituents (e.g., methyl in compound 14 ), possibly affecting target selectivity.
Spectral and Physicochemical Properties
  • IR Spectroscopy :
    • C=O stretching in carboxamide (1663–1682 cm⁻¹) aligns with hydrazinecarbothioamides .
    • Absence of S-H vibration (~2500–2600 cm⁻¹) confirms thione tautomer stability, as seen in .
  • NMR :
    • Aromatic protons (δ 7.2–8.9 ppm) and NH signals (δ 8.9–9.1 ppm) mirror those of compound 14 .
  • Molecular Weight: ~500–550 g/mol (estimated), higher than LS-03205 (369.4 g/mol) , suggesting moderate solubility in nonpolar solvents.

Biological Activity

N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific compound through a review of existing literature, synthesis methods, and structure-activity relationships.

The molecular formula of this compound is C22H24N4O2S3C_{22}H_{24}N_{4}O_{2}S_{3}, with a molecular weight of 472.7 g/mol. The compound features a thiadiazole ring and sulfanyl group which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC22H24N4O2S3
Molecular Weight472.7 g/mol
StructureThiadiazole derivative

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance, compounds similar to this compound exhibit activity against various bacterial strains including Staphylococcus epidermidis and Klebsiella pneumoniae . The mechanism often involves interaction with bacterial enzymes or structural proteins.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of thiadiazole derivatives. For example, derivatives containing the thiadiazole moiety have been evaluated for their cytotoxic properties against various cancer cell lines such as HEPG2 and HELA. The compound's ability to inhibit cell proliferation has been linked to its structural characteristics that allow it to interact effectively with cellular targets .

Anti-inflammatory Effects

Thiadiazole compounds are also recognized for their anti-inflammatory properties. They can inhibit pathways associated with inflammation by modulating cytokine release and affecting NF-κB signaling pathways . This makes them promising candidates for treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
  • Introduction of the Sulfanyl Group : The intermediate thiadiazole is then treated with a sulfanylating agent under basic conditions.
  • Attachment of Carbamoyl and Benzamide Groups : Finally, coupling reactions with dimethylphenyl isocyanate and biphenyl carboxylic acid derivatives yield the target compound .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can often be correlated with their structural features. For instance:

  • Aromatic Rings : The presence of aromatic systems enhances π-π stacking interactions with biological targets.
  • Sulfanyl Group : This group can form covalent bonds with thiol-containing proteins, potentially inhibiting their function.

The specific arrangement of functional groups in this compound contributes to its unique biological profile compared to other thiadiazole compounds .

Case Studies

Several studies have demonstrated the efficacy of thiadiazole derivatives in various biological assays:

  • A study reported that a series of 1,3,4-thiadiazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria .
  • Another investigation into the anticancer potential of similar compounds revealed effective inhibition of cell growth in multiple cancer cell lines .

Q & A

Basic: What are the key synthetic pathways for N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide, and how can intermediates be validated?

Methodological Answer:
The synthesis involves modular coupling of thiadiazole and biphenyl carboxamide moieties. A typical route includes:

Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions to form the 1,3,4-thiadiazole ring. For example, cyclization using iodine and triethylamine in DMF (as seen in analogous thiadiazole syntheses ).

Sulfanyl Linker Introduction : Reaction of the thiadiazole-2-thiol intermediate with a carbamoyl-substituted methyl halide (e.g., bromoacetamide derivatives).

Biphenyl Carboxamide Coupling : Amide bond formation between the thiadiazole intermediate and [1,1'-biphenyl]-4-carboxylic acid using coupling agents like EDC/HOBt.
Validation : Intermediates should be characterized via 1^1H/13^13C NMR (e.g., confirming sulfanyl linkage at δ 3.8–4.2 ppm for SCH2_2) and LC-MS for purity (>95%). For final compound validation, HRMS and elemental analysis are critical .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:
Contradictions often arise from assay conditions (e.g., pH, solvent, cell lines). To address this:

Orthogonal Assay Validation : Compare results across enzyme inhibition, cell viability (MTT), and binding assays (SPR). For example, if cytotoxicity in cancer cells (IC50_{50} = 2 µM) conflicts with weak enzyme inhibition (IC50_{50} > 50 µM), evaluate off-target effects via proteome profiling .

Solvent Compatibility : Test DMSO vs. aqueous solubility (use ≤0.1% DMSO to avoid artifacts).

Metabolic Stability : Use liver microsomes (human/rat) to rule out rapid degradation masking true activity .

Basic: What spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:

NMR Spectroscopy :

  • 1^1H NMR: Identify aromatic protons (δ 7.2–8.1 ppm for biphenyl), methyl groups (δ 2.3–2.6 ppm for dimethylphenyl), and sulfanyl CH2_2 (δ 3.8–4.2 ppm).
  • 13^13C NMR: Confirm carbonyl groups (δ 165–170 ppm for carboxamide and carbamoyl).

IR Spectroscopy : Detect C=O stretches (~1650 cm1^{-1}) and N-H bends (~3300 cm1^{-1}).

Mass Spectrometry : HRMS (ESI+) to verify molecular ion [M+H]+^+ and fragmentation patterns .

Advanced: How can computational methods optimize the synthesis yield of this compound?

Methodological Answer:

Reaction Modeling : Use DFT (e.g., Gaussian 16) to calculate activation energies for cyclization steps, identifying optimal catalysts (e.g., triethylamine vs. DBU) .

Machine Learning : Train models on reaction parameters (temperature, solvent polarity) from PubChem datasets (similar thiadiazole syntheses) to predict ideal conditions .

Heuristic Algorithms : Apply Bayesian optimization to maximize yield by iteratively testing 10–20 variable combinations (e.g., reagent ratios, time) .

Basic: What are the recommended safety protocols for handling this compound in lab settings?

Methodological Answer:

PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and reactions.

First Aid : For skin contact, wash with water for 15 min; if inhaled, move to fresh air and seek medical attention (no specific antidote reported; general measures apply) .

Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s derivatives?

Methodological Answer:

Scaffold Modification : Synthesize analogs with:

  • Varying substituents on the biphenyl ring (e.g., electron-withdrawing groups like -NO2_2 at para position).
  • Alternative linkers (e.g., replacing sulfanyl with oxadiazole ).

Biological Testing : Screen analogs against target proteins (e.g., kinases) using SPR for binding affinity and MD simulations for binding mode prediction.

Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, polar surface area) to activity .

Basic: What are the stability profiles of this compound under different storage conditions?

Methodological Answer:

Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (typically >200°C for thiadiazoles).

Light Sensitivity : Store in amber vials at –20°C; monitor via HPLC over 6 months for degradation (e.g., sulfanyl oxidation) .

Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the carbamoyl group .

Advanced: How can contradictory crystallography data (e.g., bond lengths) from X-ray studies be reconciled?

Methodological Answer:

Data Refinement : Re-analyze diffraction data with SHELXL, adjusting thermal parameters and occupancy for disordered atoms .

Comparative Analysis : Cross-reference with Cambridge Structural Database (CSD) entries for similar thiadiazole-carboxamides (e.g., mean C–C bond length = 1.48 Å ).

DFT Validation : Compare experimental bond lengths with optimized geometries from Gaussian calculations to identify systematic errors .

Basic: What are the recommended solvents for recrystallization of this compound?

Methodological Answer:

Solvent Screening : Test mixtures like DCM/hexane (for high solubility) or EtOH/H2_2O (for polar groups).

Optimization : Use differential scanning calorimetry (DSC) to identify melting points and solvent compatibility. For biphenyl derivatives, ethyl acetate often yields high-purity crystals .

Advanced: How can researchers design a robust protocol for scaling up synthesis without compromising yield?

Methodological Answer:

Process Chemistry : Replace batch reactions with flow chemistry for thiadiazole cyclization (improves heat transfer and reduces byproducts) .

Quality by Design (QbD) : Define critical parameters (e.g., stoichiometry, mixing speed) via DOE (Design of Experiments) and control within ±5% tolerance.

In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction completion .

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